1-Ethyl-2,3-dimethylimidazolium chloride
Overview
Description
1-Ethyl-2,3-dimethylimidazolium chloride is an organic compound with the molecular formula C7H13ClN2. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent ionic conductivity . This compound is often used in various scientific and industrial applications due to its versatile nature.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-2,3-dimethylimidazolium chloride is gas hydrates . Gas hydrates are ice-like solid compounds that can form in pipelines and cause plugging . They result from the contact between the natural gas components and water molecules present in the pipeline under certain conditions of pressure and temperature .
Mode of Action
This compound acts as a gas hydrate inhibitor . Unlike classical inhibitors, this compound acts both as a thermodynamic inhibitor and a hydrate inhibitor, and as an anti-agglomerate . It has been found efficient for the inhibition of carbon dioxide and methane hydrates .
Biochemical Pathways
The action of this compound affects the formation of gas hydrates . By inhibiting the formation of these hydrates, it disrupts the normal flow of oil and gas in pipelines . This is particularly important in the petroleum industry, where gas hydrates can cause significant flow assurance issues .
Pharmacokinetics
It’s important to note that this compound is primarily used in industrial applications, such as the petroleum industry, rather than in a biological context .
Result of Action
The primary result of the action of this compound is the inhibition of gas hydrate formation . This prevents the plugging of pipelines, thereby ensuring the smooth flow of oil and gas .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . These factors affect the formation of gas hydrates, and thus the effectiveness of this compound as a hydrate inhibitor .
Preparation Methods
The synthesis of 1-ethyl-2,3-dimethylimidazolium chloride typically involves the alkylation of 2,3-dimethylimidazole with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
2,3-dimethylimidazole+ethyl chloride→1-ethyl-2,3-dimethylimidazolium chloride
Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of substituted imidazolium derivatives.
Common reagents used in these reactions include halogens, metal hydrides, and organic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium chloride has a wide range of applications in scientific research:
Biology: This compound is employed in the extraction and stabilization of biomolecules due to its unique solvation properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with different alkylation at the 3-position, leading to variations in melting points and ionic conductivities.
1,3-Dimethylimidazolium chloride: Lacks the ethyl group, resulting in different solvation properties and reactivity.
The unique combination of ethyl and dimethyl groups in this compound provides it with distinct physical and chemical properties, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYCYLTUXYHQU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370148 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92507-97-6 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the thermal expansion of 1-ethyl-2,3-dimethylimidazolium chloride (Edimim[Cl]) so unique?
A1: Edimim[Cl] exhibits a remarkable phenomenon known as colossal anisotropic thermal expansion []. This means that its volume changes drastically and unevenly in different directions as the temperature changes. Specifically, it experiences a colossal positive thermal expansion coefficient along one crystallographic axis, meaning it expands significantly in that direction when heated. This anisotropic behavior is attributed to its unique crystal structure, characterized by an anisotropic hydrogen-bonding network and π+–π+ interactions between the imidazolium rings [].
Q2: How does changing the anion from chloride to bromide affect the thermal expansion in this system?
A2: Intriguingly, simply replacing the chloride anion with bromide in the same crystal structure leads to a dramatic shift in thermal expansion behavior. While Edimim[Cl] exhibits colossal positive expansion, the bromide analog, Edimim[Br], demonstrates negative thermal expansion along two axes []. This highlights the significant influence of subtle changes in intermolecular interactions, dictated by the anion, on the overall anisotropic thermal expansion properties.
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